

# Cross-Reactivity Profiling of 2-(4-Methylphenyl)azepane: A Comparative Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

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## Executive Summary & Pharmacological Context

**2-(4-Methylphenyl)azepane** represents a ring-expanded homolog of the 2-phenylpiperidine class (e.g., methylphenidate). In medicinal chemistry, the expansion from a 6-membered piperidine to a 7-membered azepane ring introduces conformational flexibility that often shifts pharmacological selectivity.

While piperidines are classically associated with Dopamine Transporter (DAT) inhibition, phenylazepanes frequently exhibit cross-reactivity with the NMDA receptor (GluN2B subunit) and Sigma receptors (

). Therefore, profiling this compound requires a dual-track approach: assessing loss of monoamine transporter affinity (the primary target of its lower homologs) and gain of glutamatergic or sigmaergic activity (the off-target liability).

## The "Why" of Profiling

- Safety Signal Detection: Azepane rings can act as "privileged structures" for hERG channels, necessitating early cardiac safety profiling.
- Selectivity Window: Differentiating between NMDA antagonism (dissociative side effects) and DAT inhibition (stimulant effects).

## Comparative Performance Analysis

The following table outlines the benchmarking criteria. Since **2-(4-Methylphenyl)azepane** is a research probe, its performance is evaluated against the "Gold Standard" ligands for its two most probable interaction sites: Ketamine (NMDA) and Methylphenidate (DAT).

### Table 1: Target Selectivity & Cross-Reactivity Benchmarks

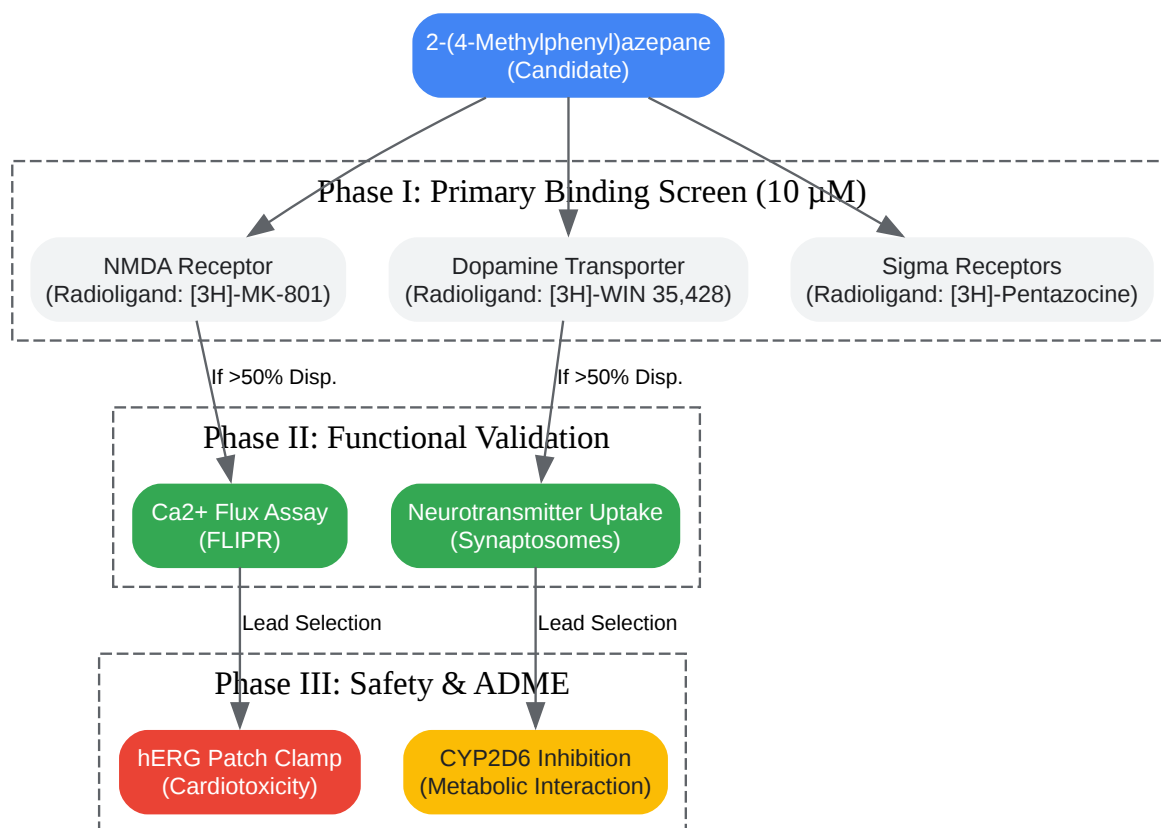
Feature	2-(4-Methylphenyl)azepane	Comparator A: Ketamine	Comparator B: Methylphenidate	Mechanistic Implication
Primary Scaffold	2-Phenylazepane (7-ring)	Cyclohexanone	2-Phenylpiperidine (6-ring)	Ring size dictates binding pocket fit.
NMDA Affinity ( )	Target: < 500 nM	~650 nM (High Affinity)	> 10,000 nM (Inactive)	Azepane flexibility may mimic the ketamine pharmacophore.
DAT Affinity ( )	Target: > 1,000 nM	> 50,000 nM (Inactive)	~100-200 nM (High Affinity)	Expansion to 7-ring usually reduces DAT potency (desirable for non-stimulants).
hERG Liability	Risk: Moderate	Low	Low	Larger hydrophobic rings increase hERG pore blocking probability.
Metabolic Stability	CYP2D6 Substrate (Predicted)	CYP3A4/2B6 Substrate	Carboxylesterase (CES1)	Basic secondary amines are prime CYP2D6 targets.

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*Analyst Note: The 4-methyl substitution on the phenyl ring typically increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration but also increasing non-specific binding in assay buffers.*

## Visualization: Profiling Workflow & SAR Logic

The following diagram illustrates the logical flow for profiling **2-(4-Methylphenyl)azepane**, moving from structural hypothesis to functional validation.



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Figure 1: Step-wise profiling logic. Phase I filters targets by binding affinity. Phase II confirms if binding results in agonism or antagonism. Phase III assesses developability risks.

## Experimental Protocols (SOPs)

To ensure Trustworthiness and reproducibility, the following protocols utilize internal controls and specific radioligands standardized for this chemical class.

### Protocol A: Competitive Radioligand Binding (NMDA)

Objective: Determine if the azepane ring mimics the glutamate/glycine co-agonist or the channel pore blocker (PCP-site). Rationale: 2-phenylazepanes structurally resemble the PCP pharmacophore. We use [3H]-MK-801 (a channel blocker) for this assay.

- Membrane Preparation: Use Rat forebrain membranes (rich in NMDA receptors). Homogenize in 50 mM Tris-HCl (pH 7.4).
- Assay Buffer: 5 mM Tris-HCl, pH 7.4, supplemented with 10  $\mu$ M Glycine and 10  $\mu$ M L-Glutamate.
  - Critical Step: The presence of Gly/Glu is mandatory to open the channel; otherwise, the pore-blocker site is inaccessible, leading to false negatives.
- Incubation:
  - Total Volume: 250  $\mu$ L.
  - Ligand: 4 nM [3H]-MK-801.
  - Test Compound: **2-(4-Methylphenyl)azepane** (10 concentrations, 0.1 nM – 10  $\mu$ M).
  - Non-specific Binding (NSB): Defined by 10  $\mu$ M (+)MK-801.
- Termination: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers). Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.
- Data Analysis: Calculate

and convert to

using the Cheng-Prusoff equation.

## Protocol B: Functional Ca<sup>2+</sup> Flux (FLIPR)

Objective: Differentiate between agonist, antagonist, and allosteric modulator activity.

Rationale: Binding does not equal function. An antagonist profile is expected for this scaffold.

- Cell Line: HEK293 cells stably expressing human GluN1/GluN2B subunits.
- Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
- Compound Addition:
  - Add **2-(4-Methylphenyl)azepane** 10 minutes prior to agonist challenge (Antagonist Mode).
- Agonist Challenge: Inject Glutamate (10 μM) + Glycine (10 μM).
- Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.
- Validation Criteria:
  - Reference Antagonist (Ifenprodil) must show  
  
nM.
  - Z' factor must be > 0.5 for the assay to be valid.

## Technical Synthesis & Recommendations

1. The Structural Pivot: The **2-(4-methylphenyl)azepane** molecule is a "threshold" compound. By expanding the ring from a piperidine, you likely decrease DAT affinity (reducing stimulant potential) while potentially increasing NMDA affinity (increasing dissociative anesthetic potential).

2. The Critical Control: When profiling, you must include Ifenprodil as a reference control. Ifenprodil binds to the GluN2B subunit N-terminal domain. Phenylazepanes often show overlapping binding modes with GluN2B-selective antagonists. Failure to use Ifenprodil as a positive control may lead to misinterpretation of the binding site.

3. Metabolic Watchlist: The secondary amine in the azepane ring is a high-affinity substrate for CYP2D6. In early profiling, run a CYP2D6 inhibition screen using Bufuralol as the probe substrate. If

, the compound will likely exhibit poor pharmacokinetic variability in clinical settings (poor vs. extensive metabolizers).

## References

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